6-(2,8-Bis-trifluoromethyl-quinolin-4-ylmethyl)-pyridin-3-ol
Description
6-(2,8-Bis-trifluoromethyl-quinolin-4-ylmethyl)-pyridin-3-ol is a heterocyclic compound featuring a pyridin-3-ol core substituted at the 6-position with a quinoline moiety bearing two trifluoromethyl groups. The hydroxyl group at the 3-position of the pyridine ring is critical for its biochemical activity, likely due to hydrogen-bonding interactions with biological targets . The quinoline substituent introduces steric bulk and electron-withdrawing trifluoromethyl groups, which enhance lipophilicity and metabolic stability compared to simpler pyridine derivatives.
Properties
IUPAC Name |
6-[[2,8-bis(trifluoromethyl)quinolin-4-yl]methyl]pyridin-3-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10F6N2O/c18-16(19,20)13-3-1-2-12-9(6-10-4-5-11(26)8-24-10)7-14(17(21,22)23)25-15(12)13/h1-5,7-8,26H,6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASDDZKNGQMDDPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)C(F)(F)F)N=C(C=C2CC3=NC=C(C=C3)O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10F6N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00588858 | |
| Record name | 6-{[2,8-Bis(trifluoromethyl)quinolin-4-yl]methyl}pyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00588858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
372.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
955315-33-0 | |
| Record name | 6-{[2,8-Bis(trifluoromethyl)quinolin-4-yl]methyl}pyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00588858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2,8-Bis-trifluoromethyl-quinolin-4-ylmethyl)-pyridin-3-ol typically involves multi-step organic reactions. One common method includes the reaction of 2,8-bis(trifluoromethyl)quinoline with pyridine-3-carbaldehyde under specific conditions to form the desired product. The reaction conditions often involve the use of catalysts and solvents to facilitate the reaction and improve yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
6-(2,8-Bis-trifluoromethyl-quinolin-4-ylmethyl)-pyridin-3-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives, depending on the reagents used.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, often involving controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as ketones, aldehydes, and substituted quinoline derivatives .
Scientific Research Applications
6-(2,8-Bis-trifluoromethyl-quinolin-4-ylmethyl)-pyridin-3-ol has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the development of advanced materials and as a precursor in various industrial processes.
Mechanism of Action
The mechanism of action of 6-(2,8-Bis-trifluoromethyl-quinolin-4-ylmethyl)-pyridin-3-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to the pyridin-3-ol family, where substituents at the 6-position significantly influence pharmacological properties. Below is a comparative analysis with structurally related compounds:
Key Findings
Role of the 3-Hydroxyl Group : The hydroxyl group at the pyridine 3-position is essential for activity across all analogues, likely facilitating hydrogen bonding with biological targets such as enzymes or receptors .
Substituent Effects at the 6-Position: Trifluoromethyl-Quinoline Moiety: The bulky, electron-deficient quinoline group in the target compound may improve membrane permeability and resistance to oxidative metabolism compared to alkyl or pyrrolidine substituents. This aligns with trends observed in trifluoromethylated drug candidates, which often exhibit enhanced bioavailability . Alkyl Chains: Ethyl and methyl substituents (e.g., 6-ethyl or 6-methyl derivatives) demonstrate moderate anti-inflammatory activity but lack the steric and electronic advantages of the quinoline group .
Biological Activity: While 6-ethyl and 6-methyl analogues show efficacy in TNBS-induced colitis models, the trifluoromethyl-quinoline derivative’s activity remains underexplored.
Biological Activity
6-(2,8-Bis-trifluoromethyl-quinolin-4-ylmethyl)-pyridin-3-ol, identified by its CAS number 955315-33-0, is a compound of significant interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.
The compound has the following chemical characteristics:
- Molecular Formula : C17H10F6N2O
- Molecular Weight : 372.26 g/mol
- Structural Features : The presence of trifluoromethyl groups and a pyridinyl moiety suggests potential interactions with biological targets.
Research indicates that compounds similar to this compound may act as allosteric modulators for various receptors, particularly G protein-coupled receptors (GPCRs). These interactions can influence signaling pathways critical in various physiological processes and disease states.
Biological Activity Overview
The biological activity of this compound has been explored in several contexts:
1. Anticholinesterase Activity
A study highlighted the role of similar quinoline derivatives in inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in Alzheimer's disease (AD) progression. By inhibiting these enzymes, the compounds can potentially increase acetylcholine levels, thereby enhancing cholinergic transmission .
2. Antitumor Effects
Quinoline derivatives have shown promise in exhibiting antitumor activity. For instance, compounds with similar structures have been reported to induce apoptosis in cancer cells through various mechanisms, including the modulation of cell cycle regulators and apoptosis-related proteins .
3. Anti-inflammatory Properties
The anti-inflammatory potential of quinoline derivatives has been documented, suggesting that they may inhibit pro-inflammatory cytokines and pathways involved in chronic inflammation .
Case Studies
Several case studies have investigated the biological effects of quinoline-based compounds:
Case Study 1: Anticholinesterase Inhibition
In a study examining the effects of various quinoline derivatives on AChE and BChE activity, it was found that certain modifications significantly enhanced inhibitory potency. The structure-activity relationship (SAR) suggested that the trifluoromethyl groups contribute to increased binding affinity at the active site of the enzymes .
Case Study 2: Cytotoxicity Against Cancer Cells
Another investigation focused on the cytotoxic effects of a series of quinoline derivatives on human cancer cell lines. Results indicated that compounds with similar structural features to this compound exhibited significant dose-dependent cytotoxicity against breast and lung cancer cells .
Data Summary Table
Q & A
What are the recommended synthetic routes for 6-(2,8-Bis-trifluoromethyl-quinolin-4-ylmethyl)-pyridin-3-ol, and how can reaction conditions be optimized for yield and purity?
Level: Basic
Methodological Answer:
The synthesis typically involves multi-step functionalization of quinoline and pyridine cores. Key steps include:
- Trifluoromethylation: Introduce trifluoromethyl groups via nucleophilic substitution using reagents like trifluoromethylcopper(I) or halogen-exchange reactions with trifluoromethyl sources (e.g., CF₃SiMe₃) under anhydrous conditions .
- Coupling Reactions: Use Suzuki-Miyaura cross-coupling to attach the pyridin-3-ol moiety to the quinoline core, employing palladium catalysts (e.g., Pd(PPh₃)₄) and optimized ligand systems .
- Purification: Employ gradient elution in preparative HPLC with C18 columns and acetonitrile/water (0.1% TFA) to isolate high-purity product (>98%) .
Optimization Strategies:
- Monitor reaction progress via TLC or LC-MS to minimize side products.
- Adjust solvent polarity (e.g., DMF for solubility vs. THF for steric control) to enhance regioselectivity .
- Use inert atmospheres (N₂/Ar) to prevent oxidation of sensitive intermediates .
Which spectroscopic and chromatographic methods are most effective for characterizing the structural integrity of this compound?
Level: Basic
Methodological Answer:
Spectroscopic Techniques:
- ¹H/¹³C NMR: Assign proton environments (e.g., quinoline aromatic protons at δ 7.5–8.5 ppm, pyridin-3-ol hydroxyl at δ 10–12 ppm). Use DEPT-135 for carbon hybridization analysis .
- FT-IR: Confirm hydroxyl (3200–3600 cm⁻¹) and C-F (1100–1250 cm⁻¹) stretches .
- High-Resolution Mass Spectrometry (HRMS): Validate molecular weight (e.g., ESI+ for [M+H]⁺ adducts) with <2 ppm error .
Chromatographic Methods:
- Reverse-Phase HPLC: Use a C18 column with UV detection (λ = 254 nm) to assess purity. Gradient: 10%→90% acetonitrile in 20 min .
- X-ray Crystallography: Resolve crystal structures to confirm stereochemistry and substituent positioning (e.g., monoclinic P2₁/c space group) .
How should researchers design experiments to evaluate the inhibitory potential of this compound against kinase enzymes, considering structural similarities to known inhibitors?
Level: Advanced
Methodological Answer:
Experimental Design:
- Target Selection: Prioritize kinases with conserved ATP-binding pockets (e.g., p38 MAPK, JAK2) based on structural analogs like SB-202190 .
- Assay Types:
- Control Groups: Include known inhibitors (e.g., SB-203580 for p38 MAPK) and inactive enantiomers to rule out nonspecific effects .
Data Interpretation:
- Use Lineweaver-Burk plots to determine inhibition modality (competitive/uncompetitive).
- Perform molecular docking (e.g., AutoDock Vina) to map binding interactions with kinase catalytic domains .
What methodological approaches are critical for analyzing discrepancies in solubility and stability data across different studies involving trifluoromethyl-substituted heterocycles?
Level: Advanced
Methodological Answer:
Root-Cause Analysis:
- Solubility Variability:
- Test under standardized conditions (e.g., PBS pH 7.4, 25°C) with sonication for 30 min to ensure equilibrium .
- Quantify via UV-Vis spectrophotometry at λ_max (e.g., 280 nm for quinoline derivatives) .
- Stability Issues:
- Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with LC-MS monitoring to identify hydrolytic or oxidative byproducts .
Resolution Strategies:
- Apply Hansen solubility parameters to select optimal co-solvents (e.g., PEG-400 for enhanced aqueous solubility) .
- Use stabilizers (e.g., ascorbic acid for oxidation-prone hydroxyl groups) in formulation buffers .
How can the environmental fate and ecotoxicological impacts of this compound be systematically assessed in long-term studies?
Level: Advanced
Methodological Answer:
Framework Based on INCHEMBIOL Project Guidelines :
Physicochemical Properties:
- Measure logP (octanol-water partition coefficient) via shake-flask method to predict bioaccumulation potential.
- Determine photodegradation half-life under simulated sunlight (λ > 290 nm) .
Tiered Ecotoxicity Testing:
- Acute Toxicity: Use Daphnia magna (48h LC₅₀) and Aliivibrio fischeri (bioluminescence inhibition) .
- Chronic Effects: Assess algal growth inhibition (OECD 201) over 72h .
Modeling Tools:
Tables:
| Synthesis Step | Key Reagents/Conditions | Optimization Tips | Reference |
|---|---|---|---|
| Trifluoromethylation | CF₃SiMe₃, CuI, DMF, 80°C | Use anhydrous solvents under N₂ | |
| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, DME/H₂O (3:1) | Pre-purify boronic acid intermediates | |
| Purification | Prep-HPLC (C18, 0.1% TFA) | Gradient: 10%→90% MeCN in 20 min |
| Analytical Method | Parameters | Application | Reference |
|---|---|---|---|
| ¹H NMR | 500 MHz, DMSO-d₆, δ 7.5–8.5 ppm | Quinoline aromatic protons | |
| X-ray Crystallography | Monoclinic P2₁/c, Cu Kα radiation | Confirm stereochemistry | |
| Reverse-Phase HPLC | C18, λ = 254 nm, 1.0 mL/min | Purity assessment (>98%) |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
